molecular formula C16H24N4O2S B2962249 8-Hexylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione CAS No. 332098-62-1

8-Hexylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione

Cat. No. B2962249
CAS RN: 332098-62-1
M. Wt: 336.45
InChI Key: YKKIMQUNXVEDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hexylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione, commonly known as MRS2179, is a selective antagonist of the P2Y1 receptor. This compound is widely used in scientific research to study the role of P2Y1 receptors in various biological processes.

Mechanism of Action

MRS2179 selectively blocks the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. When ADP binds to the P2Y1 receptor, it activates a signaling pathway that leads to platelet aggregation and other biological responses. MRS2179 binds to the P2Y1 receptor and prevents ADP from binding, thereby inhibiting the downstream signaling pathway.
Biochemical and Physiological Effects:
MRS2179 has been shown to inhibit ADP-induced platelet aggregation and thrombus formation in animal models. It also inhibits vascular smooth muscle contraction and neuronal signaling. MRS2179 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The main advantage of using MRS2179 in lab experiments is its selectivity for the P2Y1 receptor. This allows researchers to study the specific role of this receptor in biological processes without interfering with other receptors. However, the main limitation of using MRS2179 is its low solubility in water, which can make it difficult to prepare solutions for experiments.

Future Directions

There are several future directions for the use of MRS2179 in scientific research. One potential direction is the development of more selective P2Y1 receptor antagonists that have better solubility and pharmacokinetic properties. Another direction is the study of the role of P2Y1 receptors in other biological processes such as cancer, diabetes, and cardiovascular disease. Additionally, the use of MRS2179 in combination with other drugs or therapies could lead to new treatments for these diseases.

Synthesis Methods

The synthesis of MRS2179 involves several steps. The starting material is 2,6-diaminopurine, which is reacted with 1-bromo-3-hexanethiol to obtain 8-hexylsulfanyl-3-methyl-7H-purine-2,6-dione. This intermediate is then reacted with 3-methyl-2-buten-1-ol and trifluoroacetic acid to obtain MRS2179. The overall yield of this synthesis method is around 15%.

Scientific Research Applications

MRS2179 is mainly used in scientific research to study the role of P2Y1 receptors in platelet aggregation, thrombosis, and other biological processes. It has been shown to inhibit ADP-induced platelet aggregation and thrombus formation in animal models. MRS2179 is also used to study the role of P2Y1 receptors in other biological processes such as vascular smooth muscle contraction, neuronal signaling, and inflammation.

properties

IUPAC Name

8-hexylsulfanyl-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c1-5-6-7-8-9-23-16-17-13-12(20(16)10-11(2)3)14(21)18-15(22)19(13)4/h2,5-10H2,1,3-4H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKIMQUNXVEDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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